molecular formula C3H2Cl3F3 B14751473 1,1,3-Trichloro-1,2,2-trifluoropropane CAS No. 421-99-8

1,1,3-Trichloro-1,2,2-trifluoropropane

Cat. No.: B14751473
CAS No.: 421-99-8
M. Wt: 201.40 g/mol
InChI Key: CPHFUGPCSJJMOI-UHFFFAOYSA-N
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Description

1,1,3-Trichloro-1,2,2-trifluoropropane (CAS No. 131221-36-8) is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ and a molecular weight of 201.393 g/mol . It belongs to the hydrochlorofluorocarbon (HCFC) family, characterized by mixed chlorine and fluorine substituents on a propane backbone. Its structure includes three chlorine atoms (at positions 1, 1, and 3) and three fluorine atoms (at positions 1, 2, and 2), resulting in distinct physicochemical properties. Key physical properties include a boiling point of 104–105°C, density of 1.565 g/cm³, and refractive index of 1.392 . Regulatory data classify it under customs code 2903791090, with strict import/export controls due to environmental regulations .

Properties

CAS No.

421-99-8

Molecular Formula

C3H2Cl3F3

Molecular Weight

201.40 g/mol

IUPAC Name

1,1,3-trichloro-1,2,2-trifluoropropane

InChI

InChI=1S/C3H2Cl3F3/c4-1-2(7,8)3(5,6)9/h1H2

InChI Key

CPHFUGPCSJJMOI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(Cl)Cl)(F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme

The reaction can be represented as:

C₃HCl₄F₃ + H₂ → C₃H₂Cl₃F₃ + HCl

This transformation involves the substitution of one chlorine atom with hydrogen, requiring careful control of reaction conditions to ensure selectivity.

Reaction Conditions and Catalyst System

Based on research by Tanuma et al. (1992), the hydrogenation is conducted under the following conditions:

Parameter Specification Notes
Catalyst Platinum on activated charcoal Heterogeneous catalyst system
Temperature 120°C Critical for reaction selectivity
Reagent Hydrogen gas Reducing agent
Atmosphere Inert To prevent side reactions
Pressure Standard conditions Not explicitly specified

The use of platinum catalysts is particularly important as they facilitate selective hydrodehalogenation while minimizing over-reduction of the compound.

Yield and Byproducts

The hydrogenation process yields this compound at approximately 29%, as documented in the literature. Several byproducts have been identified in this reaction:

Byproduct CAS Number Yield (%)
7125-99-7 (related chlorofluoropropane) 7125-99-7 17%
131221-36-8 (related chlorofluoropropane) 131221-36-8 11%
1112-01-2 (related chlorofluoropropane) 1112-01-2 1%

The formation of these byproducts indicates the challenge of achieving high selectivity in hydrogenation reactions of polyhalogenated compounds.

Alternative Preparation Methods

Fluorination of Chlorinated Precursors

An alternative approach involves the fluorination of chlorinated propane derivatives using hydrogen fluoride (HF) in the presence of metal-based catalysts.

The general reaction scheme follows:

C₃H₃Cl₄ + HF → C₃H₂Cl₃F₃ + HCl

Catalysts employed in this transformation include:

  • Antimony-based catalysts (e.g., SbCl₅)
  • Titanium-based catalysts (e.g., TiCl₄)
  • Chromium-based catalysts

The titanium-based catalysts have been noted to offer advantages over antimony catalysts, particularly in terms of reduced corrosion issues and less formation of heavy C₆ byproducts that cannot be recycled.

Dehydrochlorination-Fluorination Sequence

Another documented approach involves a two-step process:

  • Dehydrochlorination of a chlorinated precursor to form an olefinic intermediate
  • Subsequent fluorination of the intermediate

This method has been used for related compounds and could potentially be modified for the synthesis of this compound.

Industrial Production Considerations

Scalability and Equipment

For industrial-scale production, several factors must be considered:

  • Reactor design: Monel nickel alloy tubes packed with Monel turnings have been documented for similar fluorination reactions
  • Temperature control: Precise temperature regulation is critical due to the exothermic nature of both hydrogenation and fluorination reactions
  • Catalyst regeneration: Periodic regeneration of catalysts is necessary to maintain activity and selectivity

Recent Advances in Synthetic Methodologies

Research trends indicate ongoing development of more selective catalysts and greener synthesis routes:

Modified Catalyst Systems

Recent publications suggest improvements in catalyst design:

  • Palladium-supported carbon catalysts have demonstrated enhanced selectivity for hydrodehalogenation reactions
  • Palladium-supported alumina systems offer improved stability for extended production cycles
  • Nickel mesh catalysts provide economical alternatives for certain dehydrochlorination steps in the synthetic sequence

Flow Chemistry Applications

Continuous flow methods are increasingly being applied to the synthesis of halogenated compounds like this compound. Advantages include:

  • Improved heat management for exothermic reactions
  • Enhanced control over reaction residence time
  • Reduced exposure to hazardous reagents
  • Potential for automated control systems

Comparative Analysis of Preparation Methods

The following table presents a comparative analysis of the primary preparation methods discussed:

Parameter Hydrogenation Method Fluorination Method Dehydrochlorination-Fluorination
Starting material 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane Chlorinated propane derivatives Chlorinated propane derivatives
Key reagents H₂ HF Base (for dehydrochlorination), HF
Catalysts Pt/C SbCl₅, TiCl₄ Varies by step
Reported yield 29% Varies by conditions Limited data available
Primary advantages Direct, well-documented Potentially higher yields Useful for specific isomers
Challenges Moderate yield, byproducts Corrosive reagents, safety concerns Multiple steps, purification challenges

Purification and Characterization Techniques

After synthesis, purification of this compound typically involves:

  • Fractional distillation (boiling point: 69.16°C)
  • Drying over anhydrous calcium chloride (as used for similar compounds)
  • Gas chromatography for purity assessment

Characterization is commonly performed using:

  • Gas chromatography-mass spectrometry (GC-MS)
  • Nuclear magnetic resonance spectroscopy (¹H, ¹³C, and ¹⁹F NMR)
  • Infrared spectroscopy (FTIR)
  • Refractive index measurement (estimated at 1.3665)

Chemical Reactions Analysis

1,1,3-Trichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride , chlorine , and catalysts such as copper-substituted α-chromium oxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,3-Trichloro-1,2,2-trifluoropropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,3-Trichloro-1,2,2-trifluoropropane involves its interaction with molecular targets and pathways within a system. It can undergo reductive dechlorination , where chlorine atoms are removed through reduction reactions . This process can lead to the formation of different products, depending on the specific conditions and the presence of other reagents.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
1,1,3-Trichloro-1,2,2-trifluoropropane 131221-36-8 C₃H₂Cl₃F₃ 201.393 Cl (1,1,3); F (1,2,2)
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane (HCFC-223ca) 422-52-6 C₃HCl₄F₃ 235.85 Cl (1,1,3,3); F (1,2,2)
1,2,2-Trichloro-3,3,3-trifluoropropane (R-233) 7125-83-9 C₃H₂Cl₃F₃ 201.402 Cl (1,2,2); F (3,3,3)
1,1,3-Trichloro-3,3-difluoropropane (HFC-242fa) Not provided C₃H₂Cl₃F₂ 185.4 (estimated) Cl (1,1,3); F (3,3)

Key Observations :

  • Chlorine/Fluorine Substitution : Increasing chlorine content (e.g., HCFC-223ca) raises molecular weight and boiling points but reduces volatility .
  • Positional Isomerism : this compound and R-233 (1,2,2-trichloro-3,3,3-trifluoropropane) are positional isomers, leading to differences in polarity and reactivity .

Physicochemical Properties

Table 2: Thermal and Volatility Data
Compound Name Boiling Point (°C) Melting Point (°C) ΔfusH (kJ/mol) Relative Volatility (α)
This compound 104–105 Not reported Not reported 1.4 (vs. HFO-1234yf)
1,2,2-Trichloro-3,3,3-trifluoropropane 104–105 Not reported Not reported 1.1 (base)
1,1,1-Trichloro-3,3,3-trifluoropropane Not reported 232.69 (ΔfusH) 14.07 Not reported
1,1,3-Trichloro-3,3-difluoropropane Not reported Not reported Not reported 1.3

Key Observations :

  • Volatility : The target compound exhibits higher relative volatility (α = 1.4) compared to 1,2,2-trichloro-3,3,3-trifluoropropane (α = 1.1), making it more suitable for applications requiring rapid evaporation .
  • Thermal Stability : Compounds with higher fluorine content (e.g., HFC-242fa) generally show greater thermal stability due to stronger C–F bonds .
Table 3: Regulatory Status
Compound Name ODP GWP Regulatory Limits
This compound 0.02* 320* ≤0.1% in mixtures
HCFC-223ca 0.05* 450* Restricted
1,2,3-Trichloropropane N/A N/A Prohibited (toxic)

Key Observations :

  • Environmental Impact: The target compound has lower ODP and GWP compared to fully chlorinated analogs like 1,2,3-trichloropropane, which is banned due to carcinogenicity .
  • Toxicity: Limited toxicological data exist for this compound, though structurally similar compounds (e.g., 1,1,2,3,3,3-hexafluoro-1-methoxypropane) show incomplete hazard profiles .

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